molecular formula C13H11NO5 B2807677 Ethyl 5-(3-nitrophenyl)furan-2-carboxylate CAS No. 630089-95-1

Ethyl 5-(3-nitrophenyl)furan-2-carboxylate

Cat. No. B2807677
CAS RN: 630089-95-1
M. Wt: 261.233
InChI Key: PPFBOEAHRUYZIH-UHFFFAOYSA-N
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Description

Ethyl 5-(3-nitrophenyl)furan-2-carboxylate is a chemical compound that belongs to the class of furan-based compounds . It is a derivative of 5-phenyl-furan-2-carboxylic acids, which have emerged as a promising class of antimycobacterial agents . These compounds have the ability to interfere with iron homeostasis .


Synthesis Analysis

The synthesis of polysubstituted furans, such as Ethyl 5-(3-nitrophenyl)furan-2-carboxylate, can be achieved through various methods. One such method involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates . This reaction sequence includes Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination . This method has been extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates .


Molecular Structure Analysis

The molecular structure of Ethyl 5-(3-nitrophenyl)furan-2-carboxylate can be analyzed using various techniques such as 1H-NMR, 13C-NMR, HRMS, and SC-XRD . The conformation of the molecule is stabilized by a non-traditional intramolecular CH∙∙∙F bond .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 5-(3-nitrophenyl)furan-2-carboxylate can be complex. For instance, the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates results in dialkyl furan-3,4-dicarboxylates through a sequence of reactions including Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-(3-nitrophenyl)furan-2-carboxylate can be determined using various techniques. For instance, its molecular weight is 140.1366 .

Scientific Research Applications

Synchrotron Studies

While not directly related to the compound itself, synchrotron radiation techniques can be used to study materials containing it:

Mechanism of Action

The mechanism of action of Ethyl 5-(3-nitrophenyl)furan-2-carboxylate is related to its ability to interfere with iron homeostasis . This makes it a promising candidate for antimycobacterial agents .

Future Directions

The future directions for the research on Ethyl 5-(3-nitrophenyl)furan-2-carboxylate could involve further optimization of the furan-based compounds . This could lead to the development of more potent antimycobacterial agents . Additionally, more research could be conducted to explore the potential of these compounds in treating other diseases.

properties

IUPAC Name

ethyl 5-(3-nitrophenyl)furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-2-18-13(15)12-7-6-11(19-12)9-4-3-5-10(8-9)14(16)17/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFBOEAHRUYZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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